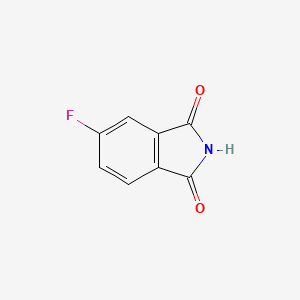

5-Fluor-isoindolin-1,3-dion

Übersicht

Beschreibung

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.123. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

N-Isoindolin-1,3-dion-Heterocyclen, zu denen auch 5-Fluor-isoindolin-1,3-dion gehört, haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Die Struktur-Aktivitäts-Beziehungen und biologischen Eigenschaften von N-Isoindolin-1,3-dion-Derivaten werden untersucht, um ihr Potenzial als therapeutische Mittel freizuschalten .

Herbizide

Diese Verbindungen haben auch in der Landwirtschaft als Herbizide Anwendung gefunden . Ihre einzigartige chemische Struktur und Reaktivität machen sie wirksam bei der Kontrolle des Wachstums unerwünschter Pflanzen .

Farbstoffe und Pigmente

N-Isoindolin-1,3-dion-Heterocyclen werden bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihre aromatische Natur und das Vorhandensein von Carbonylgruppen tragen zu ihren Farbeigenschaften bei .

Polymeradditive

Diese Verbindungen werden als Additive in Polymeren verwendet . Sie können die Eigenschaften von Polymeren verbessern und sie so für verschiedene Anwendungen besser geeignet machen .

Organische Synthese

N-Isoindolin-1,3-dion-Heterocyclen werden in der organischen Synthese verwendet . Sie können verschiedene chemische Reaktionen eingehen, was sie nützlich für die Synthese einer breiten Palette organischer Verbindungen macht .

Photochrome Materialien

Diese Verbindungen finden Anwendung bei der Herstellung von photochromen Materialien . Dies sind Materialien, die ihre Farbe als Reaktion auf Licht ändern, und N-Isoindolin-1,3-dion-Heterocyclen spielen eine entscheidende Rolle bei diesen Transformationen .

Antikrebsmittel

N-substituierte Imide, Isoindolin-1,3-dion-Derivate, wurden synthetisiert und gegen Blutkrebs unter Verwendung der Zelllinien K562 und Raji untersucht . Ein Zytotoxizitätstest wurde durchgeführt, um den Einfluss von Phthalimidderivaten auf das Überleben der Krebszellen zu bestimmen .

Apoptoseinduktoren

Eine der Verbindungen, 2-(4-(2-Bromacetyl)phenyl)isoindolin-1,3-dion, zeigte die stärkste hemmende Wirkung auf die Lebensfähigkeit der Krebszellen . Diese Verbindung induzierte Apoptose und Nekrose in Raji-Zellen .

Wirkmechanismus

Target of Action

5-fluoroisoindoline-1,3-dione, also known as 4-FLUOROPHTHALIMIDE or 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is a primary target for antipsychotic drugs .

Mode of Action

The compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that the compound can modulate the dopamine receptor d3 , which is involved in several neurological processes, including mood regulation and reward-driven behavior

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which 5-fluoroisoindoline-1,3-dione belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

It is known that the compound can interact with the dopamine receptor d2 , potentially influencing neurotransmission and neuronal activity

Action Environment

It is known that the compound’s synthesis involves various methods, each offering unique advantages and challenges

Biochemische Analyse

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Cellular Effects

It is known that some isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . Specific cellular effects of 5-Fluoroisoindoline-1,3-dione are not yet reported.

Eigenschaften

IUPAC Name |

5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDRUQOUGHIYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94514-21-3 | |

| Record name | 5-Fluoroisoindoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUOROISOINDOLINE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

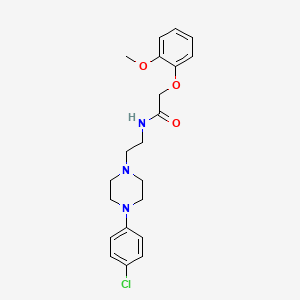

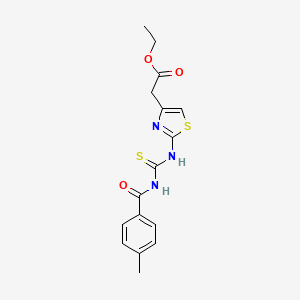

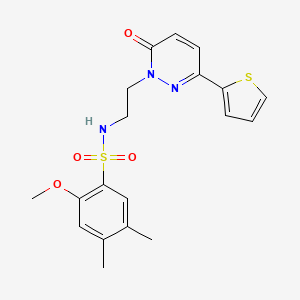

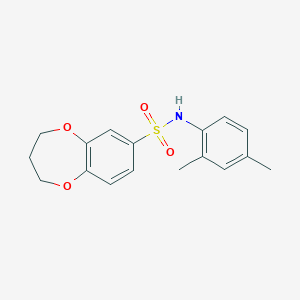

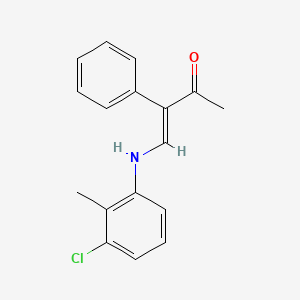

Synthesis routes and methods I

Procedure details

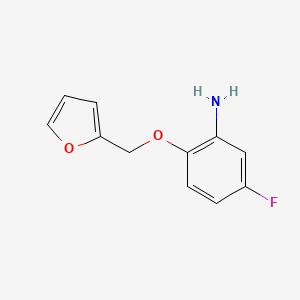

Synthesis routes and methods II

Procedure details

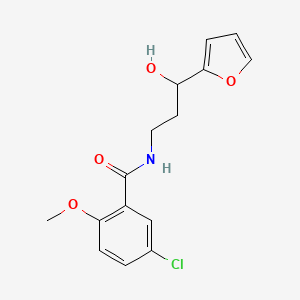

Synthesis routes and methods III

Procedure details

Q1: What are the primary applications of 4-Fluorophthalimide in material science?

A1: 4-Fluorophthalimide serves as a key building block for synthesizing hyperbranched poly(ether imide)s (HBPEIs). [, , , ] These polymers exhibit excellent thermal stability, solubility in organic solvents, and possess desirable mechanical properties, making them suitable for high-performance applications. [, ]

Q2: How does the variation in reaction time during HBPEI synthesis affect the resulting polymer's structure and properties?

A2: Research indicates that shorter polymerization reaction times lead to HBPEIs with a higher degree of branching. [] For instance, reducing the reaction time from 20 minutes to 2.5 minutes resulted in a degree of branching increase from 42% to 66%. [] This increase in branching impacts the polymer's rheological behavior, with higher branching leading to increased shear thinning and normal stress effects in solutions. []

Q3: Can the end groups of HBPEIs derived from 4-Fluorophthalimide be modified, and what are the benefits?

A3: Yes, the hydroxyl-terminated HBPEIs can be further functionalized with various groups like allyl, propargyl, and epoxy groups. [] This end-group modification allows for tailoring the polymer's properties and enhancing its compatibility with other materials for specific applications like blending with bis(maleimide)s. []

Q4: What makes 4-Fluorophthalimide suitable for developing photosensitive materials?

A4: The structure of 4-Fluorophthalimide allows its incorporation into polymers that demonstrate good transparency to UV light. [] This transparency, coupled with the possibility of adding photoreactive compounds like 2,3,4-tris[1-oxo-2-diazonaphthoquinone-5-sulfonyloxy] benzophenone (D5SB), enables the creation of positive-type photosensitive polyimides. []

Q5: Are there examples of negative-type photosensitive materials using 4-Fluorophthalimide?

A5: Yes, incorporating 4-Fluorophthalimide-based HBPEIs with a cross-linker like 4,4′-methylenebis[2,6-bis(hydroxymethyl)]phenol and a photoacid generator like diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate allows the creation of negative-type photosensitive polyimides. []

Q6: Can 4-Fluorophthalimide be utilized in the synthesis of polymers other than HBPEIs?

A6: Yes, 4-Fluorophthalimide derivatives, specifically 1,4-bis(4-fluorophthalimide)cyclohexanes, can be used to synthesize cardo polyimides via aromatic nucleophilic substitution reactions. These cardo polyimides are known for their high glass transition temperatures and transparency. []

Q7: Is there an alternative, potentially more accessible route for synthesizing 4-Fluorophthalimide?

A7: Yes, while 4-fluorophthalic anhydride is a common starting material, a study demonstrated a synthesis route starting from the more readily available 4-nitrophthalimide using the Balz-Schieman method. [] This method offers a potentially more cost-effective and milder reaction condition approach for obtaining 4-Fluorophthalimide. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)